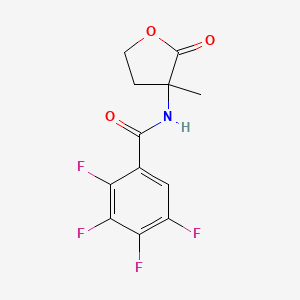![molecular formula C15H22N4O3S B6969781 2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide](/img/structure/B6969781.png)
2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, methanesulfonamido, cyclopentyl, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopropyl moiety: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the methanesulfonamido group: This step involves the reaction of a suitable amine with methanesulfonyl chloride under basic conditions.
Construction of the pyrimidine ring: This can be done through cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling of the cyclopentyl and pyrimidine moieties: This step often involves nucleophilic substitution or coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-N-[[2-(sulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide: Similar structure but lacks the methanesulfonamido group.
2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyridine-4-carboxamide: Similar structure but contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide is unique due to the specific combination of functional groups and ring systems it contains. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-23(21,22)19-12-4-2-3-11(12)9-17-15(20)13-7-8-16-14(18-13)10-5-6-10/h7-8,10-12,19H,2-6,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOSUXLMCZUMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCC1CNC(=O)C2=NC(=NC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-[4-[(2-sulfanylidene-1H-pyridine-3-carbonyl)amino]phenyl]ethyl]carbamate](/img/structure/B6969709.png)

![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide](/img/structure/B6969741.png)
![N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methylsulfonylacetamide](/img/structure/B6969745.png)
![N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B6969747.png)
![2-[2-(5-ethylfuran-2-yl)-4-methylpiperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6969755.png)
![3-[3-Methyl-4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969762.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B6969771.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6969777.png)
![(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6969789.png)
![(3-Chloropyridin-4-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6969801.png)
![3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B6969805.png)
![3-[4-(5-Chloropyridine-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969811.png)
